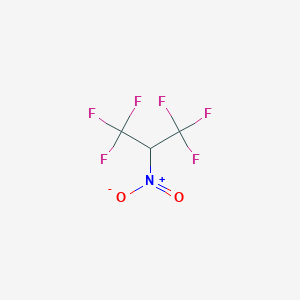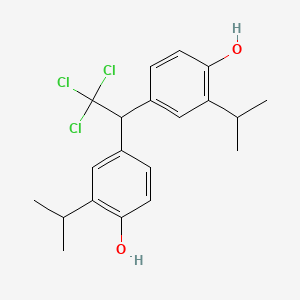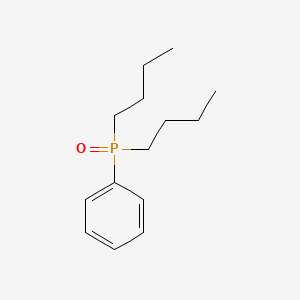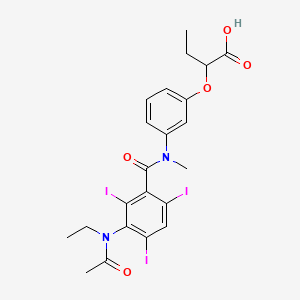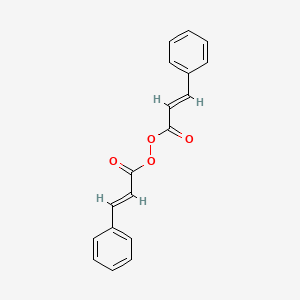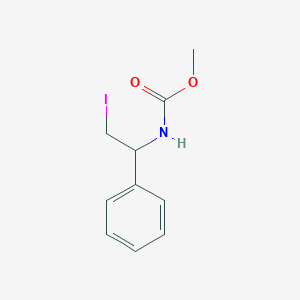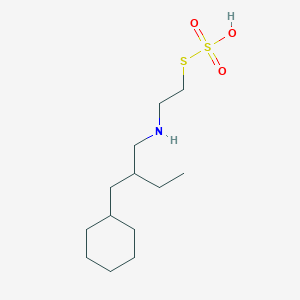
CID 71355444
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71355444” is a chemical entity registered in the PubChem database
Métodos De Preparación
The synthesis of CID 71355444 involves specific synthetic routes and reaction conditions. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction is typically carried out in a one-step process, where the reactants are combined under controlled conditions to yield the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
CID 71355444 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
CID 71355444 has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a fluorescent probe for detecting specific molecules . In biology, it is employed in studies involving cellular imaging and tracking due to its fluorescent properties. In medicine, this compound is investigated for its potential therapeutic effects, including its use as a diagnostic tool for detecting certain diseases. In industry, it is utilized in the development of new materials and technologies, particularly in the field of optoelectronics.
Mecanismo De Acción
The mechanism of action of CID 71355444 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparación Con Compuestos Similares
CID 71355444 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as other fluorescent probes and reagents used in chemical synthesis. For example, compounds like (E)-2-((4-(dimethylamino)benzylidene)amino)benzoic acid and (E)-2-((4-(methoxy)benzylidene)amino)benzoic acid share structural similarities with this compound but differ in their specific functional groups and reactivity . These differences can influence their behavior in chemical reactions and their suitability for various applications.
Propiedades
Número CAS |
12014-78-7 |
|---|---|
Fórmula molecular |
CePb3 |
Peso molecular |
7.6e+02 g/mol |
InChI |
InChI=1S/Ce.3Pb |
Clave InChI |
XWYJPCLSSFCHKB-UHFFFAOYSA-N |
SMILES canónico |
[Ce].[Pb].[Pb].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
